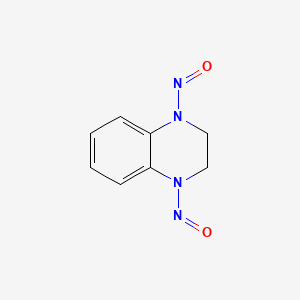
1,4-Dinitroso-2,3-dihydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dinitroso-2,3-dihydroquinoxaline is an organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds with a wide range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The compound this compound is characterized by the presence of nitroso groups at the 1 and 4 positions and a dihydroquinoxaline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dinitroso-2,3-dihydroquinoxaline can be synthesized through various methods. One common approach involves the condensation of ortho-phenylenediamine with dicarbonyl compounds under acidic conditions . This reaction typically requires high temperatures and a strong acid catalyst. Another method involves the treatment of substituted ortho-phenylenediamine with oxalic acid under solvent-free conditions, followed by grinding at room temperature .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dinitroso-2,3-dihydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives with amino groups.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dinitroso-2,3-dihydroquinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dinitroso-2,3-dihydroquinoxaline involves its interaction with specific molecular targets and pathways:
DAAO Inhibition: The compound acts as an inhibitor of d-amino acid oxidase, which plays a role in the metabolism of d-amino acids in the brain. By inhibiting DAAO, the compound can modulate the levels of d-amino acids, potentially affecting neurological functions.
Antimicrobial Activity: The compound’s nitroso groups can interact with microbial enzymes and proteins, disrupting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
1,4-Dinitroso-2,3-dihydroquinoxaline can be compared with other similar compounds in the quinoxaline family:
Quinoxaline-2,3-dione: This compound lacks the nitroso groups and has different chemical reactivity and biological activity.
Quinoxaline-1,4-di-N-oxide: This compound has nitroso groups at different positions and exhibits distinct biological properties, including antitumoral and antimicrobial activities.
2,3-Dichloroquinoxaline: This compound contains chlorine atoms instead of nitroso groups and is used as a synthetic intermediate in various chemical reactions.
Properties
CAS No. |
6335-61-1 |
|---|---|
Molecular Formula |
C8H8N4O2 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
1,4-dinitroso-2,3-dihydroquinoxaline |
InChI |
InChI=1S/C8H8N4O2/c13-9-11-5-6-12(10-14)8-4-2-1-3-7(8)11/h1-4H,5-6H2 |
InChI Key |
DKNBSVJXLHTVEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1N=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















